7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Overview
Description
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It is characterized by the presence of a nitro group, a benzodioxine ring, and an aldehyde functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Similar compounds have been shown to induce apoptosis and cell cycle arrest , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the nitro group of the compound, which can participate in electron transfer processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable at room temperature, but its activity can decrease over time due to gradual degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, the compound can be metabolized by certain cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The localization of the compound can also influence its stability and activity within the cell .
Preparation Methods
The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodioxine precursor.
Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like formic acid or formaldehyde.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Chemical Reactions Analysis
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted benzodioxine derivatives.
Scientific Research Applications
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde include:
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine: Contains a methyl group instead of an aldehyde group, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHARUBNCVHGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373031 | |
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-81-0 | |
Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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